molecular formula C11H15NO2S B13148394 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde

Cat. No.: B13148394
M. Wt: 225.31 g/mol
InChI Key: UXZPOIDWVCZKJY-UHFFFAOYSA-N
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Description

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a thiophene-2-carbaldehyde scaffold, a structure recognized as a versatile precursor in the synthesis of various pharmacologically active molecules . The molecular framework integrates a pyrrolidine ring, a heterocycle frequently employed in drug discovery to influence the pharmacokinetic and pharmacodynamic properties of lead compounds. The specific substitution pattern, including the hydroxymethyl group on the pyrrolidine, makes this reagent a valuable intermediate for constructing complex molecules with potential biological activity. Researchers can leverage this compound in the synthesis of novel heterocyclic systems, such as those explored in the development of selective androgen receptor modulators (SARMs) and other targeted therapeutics . The aldehyde functional group provides a key handle for further chemical transformations, including condensation reactions to form Schiff bases, or as a starting point for creating diverse compound libraries. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3

InChI Key

UXZPOIDWVCZKJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its attachment to the thiophene ring. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyethyl group. The thiophene ring is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carboxylic acid

    Reduction: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-methanol

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its electronic properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyethyl group and the thiophene ring. This combination of functional groups and ring systems can provide distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Biological Activity

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is a compound that combines a thiophene ring with a pyrrolidine moiety, featuring an aldehyde group. This unique structure suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO2S
  • Molecular Weight : 225.31 g/mol

The compound's structure includes an electron-rich thiophene and a nucleophilic pyrrolidine, which may contribute to its reactivity and biological activity. The presence of the hydroxyethyl substituent on the pyrrolidine enhances its solubility and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing thiophene and pyrrolidine structures exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
  • Anticancer Properties : Studies suggest that derivatives of thiophene can inhibit cancer cell growth, with some compounds displaying IC50 values in the low micromolar range.
  • Neuroprotective Effects : Due to its structural features, this compound may offer neuroprotective benefits, potentially influencing pathways related to neuroinflammation and neurodegeneration.

Case Studies

  • Antiviral Activity : A study highlighted that heterocycles, including thiophenes, can inhibit viral replication. For instance, compounds similar to this compound were shown to have EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV) .
  • Anticancer Efficacy : In vitro studies demonstrated that modifications in the thiophene structure significantly affect anticancer activity. For example, replacing certain groups led to varying degrees of inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.8 µM .
  • Neuroprotective Studies : Research has indicated that compounds with similar structures can modulate neuroinflammatory responses, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(Dimethylamino)thiophene-2-carbaldehydeDimethylamino group instead of pyrrolidineAntimicrobial activity
5-Nitrothiophene-2-carboxaldehydeNitro group at the 5-positionPotential anticancer effects
5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehydeHydroxypiperidine instead of hydroxyethyl-pyrrolidineNeuroprotective properties

This comparison illustrates how variations in substituents can influence biological activity, highlighting the unique potential of this compound.

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